molecular formula C9H6OS B160397 benzo[b]thiophene-3-carbaldehyde CAS No. 5381-20-4

benzo[b]thiophene-3-carbaldehyde

Cat. No.: B160397
CAS No.: 5381-20-4
M. Wt: 162.21 g/mol
InChI Key: WDJLPQCBTBZTRH-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Benzo[b]thiophene-3-carbaldehyde, also known as 1-benzothiophene-3-carbaldehyde or Benzo[b]thiophene-3-carboxaldehyde, is a biochemical reagent It is often used as a starting material in the synthesis of various organic compounds , suggesting that its targets could be diverse depending on the specific context of its use.

Mode of Action

It is known to undergo phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes . This suggests that it may interact with its targets through a mechanism involving palladium-catalyzed coupling reactions.

Biochemical Pathways

Given its role as a starting material in the synthesis of various organic compounds , it is likely involved in a wide range of biochemical pathways.

Pharmacokinetics

It is known that the compound is a solid at room temperature , which could influence its bioavailability and pharmacokinetics.

Result of Action

Its role as a starting material in the synthesis of various organic compounds suggests that its effects could be diverse and highly dependent on the specific context of its use.

Preparation Methods

Synthetic Routes and Reaction Conditions: benzo[b]thiophene-3-carbaldehyde can be synthesized from 3-methyl-benzo[b]thiophene. One common method involves the phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes . Another approach includes the use of alkynyl sulfides and aryne precursors in a one-step intermolecular manner .

Industrial Production Methods: While specific industrial production methods for benzo[b]thiophene-3-carboxaldehyde are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of palladium-catalyzed coupling reactions and other heterocyclic chemistry methods.

Chemical Reactions Analysis

Types of Reactions: benzo[b]thiophene-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the reaction.

Major Products Formed:

    Oxidation: Benzo[b]thiophene-3-carboxylic acid.

    Reduction: Benzo[b]thiophene-3-methanol.

    Substitution: Various substituted benzo[b]thiophenes depending on the substituent introduced.

Comparison with Similar Compounds

Uniqueness: benzo[b]thiophene-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and serve as a precursor for complex molecules makes it a valuable compound in research and industry.

Properties

IUPAC Name

1-benzothiophene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6OS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJLPQCBTBZTRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70280832
Record name 1-benzothiophene-3-carbaldehyde
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Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5381-20-4
Record name Benzo[b]thiophene-3-carboxaldehyde
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Record name Benzo(b)thiophene-3-carboxaldehyde
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Record name Benzo[b]thiophene-3-carboxaldehyde
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Record name Benzo[b]thiophene-3-carboxaldehyde
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Synthesis routes and methods I

Procedure details

To a solution of 17 ml of a 1.6M solution of n-butyl lithium in hexane and 100 ml of dry diethyl ether at -70° C. was added a solution of 5.3 g of 3-bromobenzo[b]thiophene in 65 ml of diethyl ether. After stirring for about 30 minutes, 2.2 ml of dry dimethylformamide in 2.5 ml of dry diethyl ether were added. The mixture was stirred for about 3.5 hours at -70° C., and then allowed to warm to -5° C. Approximately 100 ml of 1N hydrochloric acid were added and the reaction mixture was stirred at 0° C. for 15 minutes. The layers were separated and the aqueous layer was extracted with one liter of ether. The organic extracts were combined, dried over magnesium sulfate, and evaporated in vacuo. The resulting oil was held at 0° C. overnight at which time an orange solid had formed. Approximately 4.6 g of this solid was recovered and identified by proton NMR to be the desired subtitle carboxaldehyde intermediate. The carboxaldehyde intermediate was used without further purification.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a solution of benzothiophene (1.08 g, 8.0 mmol) in carbon disulfide (20 mL) at 0° C. was added titanium tetrachloride (3 mL, 27.3 mmol) followed by dichloromethyl n-butyl ether (1.24 g, 7.9 mmol) slowly dropwise. The reaction mixture was warmed to 25° C. and stirred for 1.5 h. The reaction was quenched with conc. hydrochloric acid solution (1 mL), diluted with chloroform (60 mL) and washed with water (50 mL), saturated sodium bicarbonate solution (2×30 mL) and brine (30 mL). The organic layer was dried (MgSO4), filtered, concentrated and flash chromatographed (silica gel, 2.5-5% diethyl ether in petroleum ether) to afford benzothiophene-3-carboxaldehyde (195 mg, 15% yield) as a yellow solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic applications of benzo[b]thiophene-3-carboxaldehyde?

A1: Benzo[b]thiophene-3-carboxaldehyde serves as a valuable precursor in various synthetic transformations. It readily undergoes typical aldehyde reactions like oxidation, reduction, and condensation reactions, making it suitable for synthesizing diverse derivatives. For instance, it is employed in synthesizing chalcones [], hydantoin derivatives [], and other complex heterocyclic systems []. Additionally, it serves as a starting material for preparing benzo[b]thiophene-3-carboxylic acids [].

Q2: How is the structure of benzo[b]thiophene-3-carboxaldehyde confirmed?

A2: The structure of this compound can be confirmed using a combination of analytical techniques. These include:

  • Melting point determination: Provides information about the compound's purity. []
  • Elemental analysis: Confirms the elemental composition and purity. []
  • Mass Spectrometry (ESI-MS): Determines the molecular weight and fragmentation pattern. []
  • Infrared Spectroscopy (IR): Identifies functional groups present in the molecule. []
  • Nuclear Magnetic Resonance Spectroscopy (NMR - 1H and 13C): Provides detailed information about the structure and connectivity of atoms within the molecule. []

Q3: Can benzo[b]thiophene-3-carboxaldehyde participate in metal-catalyzed reactions?

A3: Yes, it has been successfully employed in ruthenium(ii)-catalyzed reactions. Specifically, it acts as a substrate for regioselective direct C4- and C5-diamidation reactions using dioxazolones. This methodology allows for the efficient installation of two amide groups onto the benzene ring of the compound. []

Q4: Are there computational studies investigating benzo[b]thiophene-3-carboxaldehyde?

A4: Yes, density functional theory (DFT) studies have been conducted to investigate reaction mechanisms involving benzo[b]thiophene-3-carboxaldehyde. These studies provide a deeper understanding of regioselectivity observed in reactions such as the aforementioned ruthenium(ii)-catalyzed diamidation. []

Q5: Can you elaborate on the biological activity associated with derivatives of benzo[b]thiophene-3-carboxaldehyde?

A5: While the provided research focuses on the synthetic utility of benzo[b]thiophene-3-carboxaldehyde, some derivatives exhibit interesting biological properties. For example, condensation products of benzo[b]thiophene-3-carboxaldehyde and tetraethylenepentamine have potential applications as probes. [] Further research is ongoing to explore the full potential of these and other derivatives in biological systems.

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